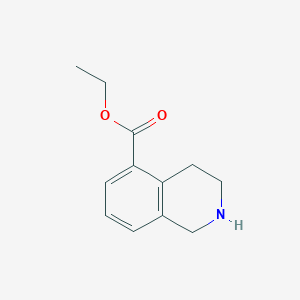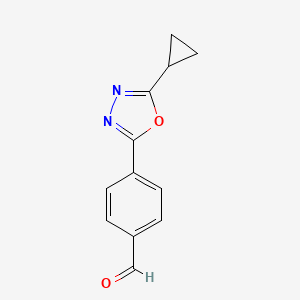
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is a complex organic compound that features a chloro-substituted benzoic acid core with a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine, revealing the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Deprotection Reactions: Piperidine in a solvent like dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted benzoic acid derivatives can be formed.
Deprotection Reactions: The major product is the free amino benzoic acid derivative.
Scientific Research Applications
3-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid largely depends on its use. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Fmoc group serves as a protecting group, preventing unwanted reactions at the amino site during synthetic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoic acid
Uniqueness
3-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is unique due to its specific substitution pattern on the benzoic acid core and the presence of the Fmoc protecting group. This combination of features makes it particularly useful in synthetic chemistry and as a tool in biochemical research .
Properties
Molecular Formula |
C22H16ClNO4 |
|---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
3-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C22H16ClNO4/c23-19-11-5-10-17(21(25)26)20(19)24-22(27)28-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-11,18H,12H2,(H,24,27)(H,25,26) |
InChI Key |
DTDAQSAYKXGZSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC=C4Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride](/img/structure/B15316884.png)

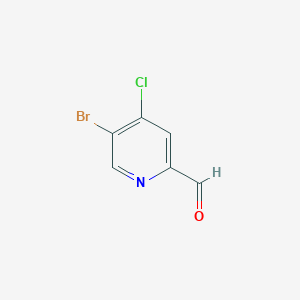
![1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate](/img/structure/B15316912.png)
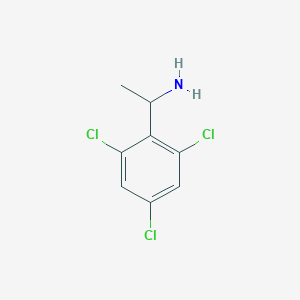
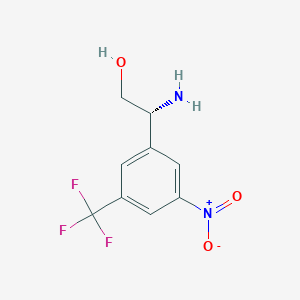
![N-(2-aminoethyl)-[1,1'-biphenyl]-4-carboxamidehydrochloride](/img/structure/B15316923.png)
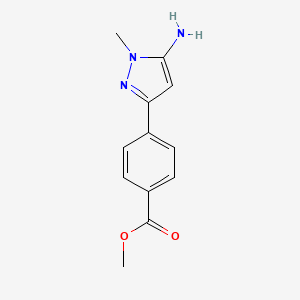

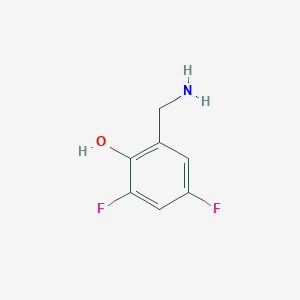
![1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B15316951.png)
![Spiro[2.4]heptan-4-ylmethanamine](/img/structure/B15316953.png)
